N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide
CAS No.: 105128-93-6
Cat. No.: VC20746086
Molecular Formula: C18H11BrClN5O5
Molecular Weight: 492.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105128-93-6 |
|---|---|
| Molecular Formula | C18H11BrClN5O5 |
| Molecular Weight | 492.7 g/mol |
| IUPAC Name | N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27) |
| Standard InChI Key | WKXWMGOTZJGIIK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, integrating bromopyrimidine derivatives with nitrobenzamide intermediates. Specific methods may include:
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Formation of Bromopyrimidine Derivative:
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The bromination of pyrimidine is achieved using bromine or N-bromosuccinimide (NBS).
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Subsequent functionalization introduces the oxy group.
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Coupling with Chlorophenyl Carbamoyl Group:
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A chlorophenyl derivative reacts with an isocyanate or carbamoyl chloride to form the intermediate.
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Final Coupling with Nitrobenzamide:
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The nitrobenzamide moiety is introduced via amide bond formation using condensation reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide).
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Pharmacological Relevance
The structural features of this compound suggest potential activity in medicinal chemistry:
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Anticancer Activity: Compounds containing nitrobenzamide moieties have been explored for their ability to inhibit cancer cell proliferation by targeting DNA repair mechanisms.
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Anti-inflammatory Properties: Bromopyrimidines are known to interact with enzymes involved in inflammatory pathways, such as lipoxygenase inhibitors .
Molecular Docking and Drug Design
The compound’s structure makes it a candidate for molecular docking studies to evaluate binding affinity against biological targets such as kinases, receptors, or enzymes.
Antimicrobial Potential
Halogenated aromatic compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit enzymatic processes .
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR can identify the chemical environment of protons and carbons.
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Mass Spectrometry (MS):
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Determines the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Confirms the presence of functional groups like nitro (-NO) and amide (-CONH).
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X-ray Crystallography:
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Provides detailed information about the three-dimensional arrangement of atoms.
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Safety Considerations
| Parameter | Details |
|---|---|
| Hazard Symbols | May include irritant or harmful symbols due to brominated and nitro groups . |
| Risk Codes | Indicate risks related to handling halogenated organic compounds. |
Proper laboratory safety protocols must be followed when handling this compound due to potential toxicity.
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